molecular formula C8H14N2O B1520642 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one CAS No. 936940-46-4

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

Cat. No. B1520642
M. Wt: 154.21 g/mol
InChI Key: MSTPQGZGGMDGMH-UHFFFAOYSA-N
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Description

The compound “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” likely belongs to the class of organic compounds known as amines. These are organic compounds that contain nitrogen as the key atom . Amines, such as 4-(Aminomethyl)piperidine, are often used in the synthesis of various compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” are not available, similar compounds are often synthesized through methods such as the Mannich reaction and SN2 nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its exact structure and the conditions under which the reactions are carried out. Amines, in general, are known to participate in a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its exact molecular structure. In general, properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are considered .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one derivatives have been synthesized and assessed for their inhibitory activity against dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in the degradation of glucagon-like peptide-1, which is significant for glucose-stimulated insulin secretion. Enhancing the chemical stability of these inhibitors, particularly through the introduction of a cyclopropyl group, has shown potential in treating type 2 diabetes by suppressing prandial glucose elevations (Magnin et al., 2004).

Asymmetric Michael Additions

The compound has found application in asymmetric Michael additions of ketones to nitroalkenes, facilitated by homochiral methyl 4-aminopyrrolidine-2-carboxylates. These derivatives, obtained through asymmetric cycloadditions, serve as catalysts in such reactions, enabling the modulation of asymmetric quimioselective aldol and conjugate addition reactions (Ruiz-Olalla et al., 2015).

Neuroprotection

Selective activation of group-II metabotropic glutamate receptors using aminopyrrolidine-2R,4R-dicarboxylated derivatives has demonstrated neuroprotective effects against excitotoxic neuronal death. This suggests a therapeutic potential for conditions involving excitotoxicity, encouraging further exploration of selective and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).

S-Adenosylmethionine Role

The compound has been implicated in studies on S-adenosylmethionine (SAM), emphasizing the versatility of SAM as a donor for various groups, including methylene, amino, ribosyl, and aminopropyl. This underlines the compound's relevance in the synthesis of critical biological molecules, showcasing the chemical utility of SAM in diverse biosynthetic pathways (Fontecave et al., 2004).

Enantioselective Synthesis

Enantiomerically enriched 4-phenylpyrrolidin-2-one has been synthesized using dynamic kinetic resolution (DKR), marking the first instance of employing an enzymatic enantioselective amination reaction catalyzed by ω-transaminases. This method facilitates access to 4-arylpyrrolidin-2-ones derivatives, highlighting the compound's significance in the synthesis of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).

Safety And Hazards

The safety and hazards associated with “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its exact structure and how it is used. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand potential risks .

Future Directions

The future directions for “4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

4-(aminomethyl)-1-cyclopropylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTPQGZGGMDGMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672392
Record name 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one

CAS RN

936940-46-4
Record name 4-(Aminomethyl)-1-cyclopropylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-1-cyclopropyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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